molecular formula C12H5Br3O B14241963 1,4,7-Tribromo-dibenzofuran CAS No. 617707-44-5

1,4,7-Tribromo-dibenzofuran

Cat. No.: B14241963
CAS No.: 617707-44-5
M. Wt: 404.88 g/mol
InChI Key: HGXLLEXHBYSWAB-UHFFFAOYSA-N
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Description

1,4,7-Tribromo-dibenzofuran is a chemical compound with the molecular formula C₁₂H₅Br₃O and a molecular weight of 404.879 . It is a derivative of dibenzofuran, which is a heterocyclic aromatic compound. The presence of three bromine atoms at positions 1, 4, and 7 on the dibenzofuran ring makes this compound unique and of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,7-Tribromo-dibenzofuran can be synthesized through several methods. One common approach involves the bromination of dibenzofuran. The reaction typically uses bromine as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,4,7-Tribromo-dibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzofuran derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

1,4,7-Tribromo-dibenzofuran has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4,7-tribromo-dibenzofuran involves its interaction with specific molecular targets. The bromine atoms on the dibenzofuran ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Tribromo-dibenzofuran
  • 1,2,4-Tribromo-dibenzofuran
  • 1,3,5-Tribromo-dibenzofuran

Comparison

1,4,7-Tribromo-dibenzofuran is unique due to the specific positions of the bromine atoms on the dibenzofuran ring. This positional arrangement can influence the compound’s chemical reactivity and biological activity compared to other tribromo-dibenzofuran isomers. For example, the melting points and intermolecular interactions of these isomers can vary significantly, affecting their physical and chemical properties .

Properties

CAS No.

617707-44-5

Molecular Formula

C12H5Br3O

Molecular Weight

404.88 g/mol

IUPAC Name

1,4,7-tribromodibenzofuran

InChI

InChI=1S/C12H5Br3O/c13-6-1-2-7-10(5-6)16-12-9(15)4-3-8(14)11(7)12/h1-5H

InChI Key

HGXLLEXHBYSWAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)OC3=C(C=CC(=C23)Br)Br

Origin of Product

United States

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